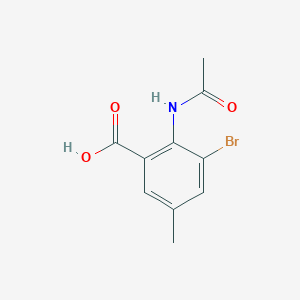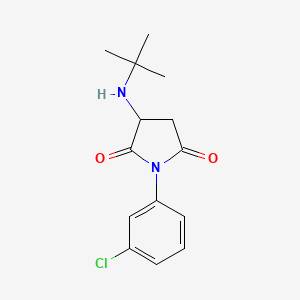
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been widely used in clinical practice for over 70 years. Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It is effective against a wide range of gram-positive and gram-negative bacteria, as well as some anaerobic bacteria.
Mechanism of Action
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been shown to have a number of biochemical and physiological effects on bacterial cells. It can inhibit DNA replication, RNA synthesis, and protein synthesis. In addition, chloramphenicol has been shown to have an effect on the cell membrane, causing changes in membrane permeability and ion transport.
Advantages and Limitations for Lab Experiments
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol is a useful antibiotic for laboratory experiments because it is effective against a wide range of bacteria and can be easily obtained. However, it has some limitations, including the potential for toxicity to mammalian cells and the possibility of bacterial resistance.
Future Directions
There are a number of future directions for research on chloramphenicol. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the mechanism of action of chloramphenicol and other antibiotics, with the goal of developing new drugs that are more effective and have fewer side effects. Finally, there is a need for further research on the potential environmental impact of chloramphenicol and other antibiotics, particularly in relation to the development of antibiotic-resistant bacteria.
Synthesis Methods
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol can be synthesized by a variety of methods, including chemical synthesis and fermentation. The most common method of production is by fermentation of the soil bacterium Streptomyces venezuelae. The fermentation process involves the use of a complex medium that contains a source of carbon, nitrogen, and other nutrients. The fermentation broth is then extracted and purified to obtain the final product.
Scientific Research Applications
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been extensively studied for its antimicrobial properties and has been used to treat a variety of bacterial infections. In addition to its clinical use, chloramphenicol has also been used in scientific research to study the mechanism of action of antibiotics and to investigate the role of protein synthesis in bacterial cells.
properties
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

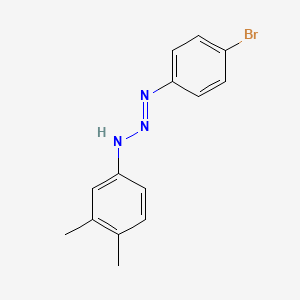
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
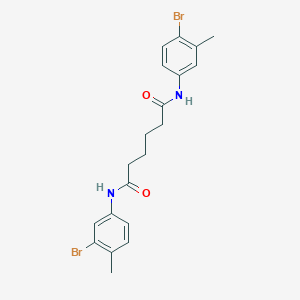
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
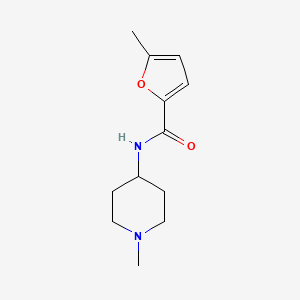
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)
